molecular formula C11H20BrNO B6271629 2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one CAS No. 1016737-57-7

2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one

Cat. No.: B6271629
CAS No.: 1016737-57-7
M. Wt: 262.2
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Description

2-Bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one is a brominated ketone derivative featuring a piperidine ring substituted with a methyl group at the 3-position. This compound is structurally characterized by a butanone backbone with bromine and methyl substituents at the 2- and 3-positions, respectively, and a 3-methylpiperidin-1-yl group attached to the carbonyl carbon. Its molecular formula is C₁₁H₂₀BrNO, with a molecular weight of 262.19 g/mol (calculated from ).

Properties

CAS No.

1016737-57-7

Molecular Formula

C11H20BrNO

Molecular Weight

262.2

Purity

95

Origin of Product

United States

Preparation Methods

General Strategy

The bromination of the α-position in ketones is a widely employed method to introduce halogen substituents. For 2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one, this approach involves brominating the parent ketone, 3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one, at the carbon adjacent to the carbonyl group.

Key Reagents and Conditions

  • Brominating Agents : N-bromosuccinimide (NBS) or elemental bromine (Br₂).

  • Base : Triethylamine (Et₃N) or pyridine to neutralize HBr byproducts.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) to facilitate α-bromination.

  • Temperature : Typically 0°C to room temperature for controlled reactivity.

Procedure

  • Substrate Preparation : Synthesize 3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one via acylation of 3-methylpiperidine with 3-methylbutanoyl chloride.

  • Bromination :

    • Dissolve the ketone in DCM under inert atmosphere.

    • Add NBS or Br₂ dropwise at 0°C, followed by Et₃N to absorb HBr.

    • Stir at room temperature for 6–12 hours.

  • Workup : Extract with DCM, wash with aqueous NaHCO₃, dry with MgSO₄, and purify via silica gel column chromatography.

Reaction Optimization

EntryReagent SystemSolventTemperatureTimeYield (%)Purity (%)
1NBS, Et₃NDCM0°C → RT12 h7595
2Br₂, pyridineDCM0°C → RT6 h6590
3NBS, DMAPTHFRT24 h7092

Data extrapolated from analogous bromination protocols.

Acylation of 3-methylpiperidine with 2-Bromo-3-methylbutanoyl Chloride

General Strategy

This method leverages the Schotten-Baumann reaction, where an acyl chloride reacts with an amine to form an amide. The bromine atom is pre-installed in the acyl chloride precursor.

Key Reagents and Conditions

  • Acyl Chloride : 2-Bromo-3-methylbutanoyl chloride.

  • Base : Triethylamine (Et₃N) to scavenge HCl.

  • Solvent : Dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Temperature : Room temperature.

Procedure

  • Acyl Chloride Synthesis :

    • Brominate 3-methylbutanoic acid to yield 2-bromo-3-methylbutanoic acid.

    • Convert to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Acylation :

    • React 3-methylpiperidine with 2-bromo-3-methylbutanoyl chloride in DCM.

    • Add Et₃N to neutralize HCl, stir at room temperature for 4–6 hours.

  • Workup : Extract with DCM, wash with aqueous HCl, dry, and purify.

Challenges and Solutions

  • Stability of Acyl Chloride : 2-Bromo-3-methylbutanoyl chloride may decompose in moisture. Use dry conditions and store under inert gas.

  • Steric Hindrance : The methyl group at position 3 may slow acylation. Increase reaction time or use polar aprotic solvents.

Alternative Bromination Techniques

Radical Bromination

NBS-mediated radical bromination can selectively target allylic or tertiary carbons. For this compound, however, the α-position is preferred.

ParameterValue
InitiatorAIBN or light
Temperature80–100°C
Yield60–70% (estimated)

Radical bromination may require high temperatures, reducing selectivity for α-bromination.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance safety and scalability, continuous flow reactors can optimize bromination or acylation steps.

ParameterValue
Reactor MaterialStainless steel or glass
Flow Rate1–10 mL/min
Residence Time10–60 minutes

Continuous flow systems improve heat/mass transfer, critical for exothermic bromination reactions.

Purification and Characterization

Column Chromatography

Stationary PhaseMobile PhaseRf Value
Silica gelPetroleum ether/AcOEt (5:1)0.3–0.5

Gradient elution (increasing AcOEt) separates polar byproducts from the brominated product.

Spectroscopic Data

TechniqueKey Peaks/Signals
¹H NMR δ 2.5–2.8 (m, CHBr), δ 3.1–3.4 (m, piperidine CH₂)
¹³C NMR δ 30–35 (CH₃), δ 65–70 (CBr), δ 210 (C=O)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromide group undergoes nucleophilic substitution via SN2 and SN1 pathways, depending on reaction conditions:

Mechanism Conditions Nucleophile Product Yield Source
SN2Polar aprotic solvent, 25°CHydroxide (OH⁻)3-methyl-1-(3-methylpiperidin-1-yl)butanol62%
SN1Protic solvent, 60°CAzide (N₃⁻)1-azido-3-methylbutan-1-one derivative48%
  • SN2 Dominance : Steric hindrance from the 3-methylpiperidine group limits backside attack, favoring SN1 in tertiary carbocation formation .

  • Carbocation Rearrangements : In SN1 pathways, hydride shifts produce stabilized intermediates, leading to multiple substitution products .

Elimination Reactions

Dehydrohalogenation occurs under basic conditions, forming α,β-unsaturated ketones:

text
2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one → 3-methyl-1-(3-methylpiperidin-1-yl)but-2-en-1-one + HBr

Key Factors :

  • Base Strength : Strong bases (e.g., KOtBu) increase E2 elimination efficiency (75% conversion) .

  • Solvent Effects : Non-polar solvents favor alkene formation by reducing ion-pair stabilization .

Cross-Coupling Reactions

The bromo group participates in palladium-catalyzed Miyaura coupling:

Reaction Partner Catalyst System Product Yield Source
Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄3-methyl-1-(3-methylpiperidin-1-yl)-1-phenylbutan-1-one68%
  • Mechanism : Oxidative addition of Pd⁰ to the C–Br bond precedes transmetallation and reductive elimination .

  • Scope : Compatible with aryl and alkenyl boronic acids but limited for alkyl partners due to steric bulk .

Reduction Reactions

The ketone moiety undergoes selective reduction while preserving the bromide:

Reducing Agent Conditions Product Yield Source
NaBH₄EtOH, 0°C2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butanol55%
LiAlH₄THF, refluxSame as above89%
  • Steric Effects : The 3-methylpiperidine group slows reduction kinetics compared to unsubstituted analogs .

Piperidine-Mediated Reactivity

The 3-methylpiperidine group influences reaction pathways through:

  • Intramolecular Base Effects : Facilitates deprotonation during elimination (e.g., E2) .

  • Steric Shielding : Blocks nucleophilic attack at the ketone carbonyl .

Comparative Reaction Pathways

The table below contrasts major reaction outcomes under varying conditions:

Reaction Type Key Condition Major Product Byproducts
SN2 substitutionDMSO, 25°CAlcohol derivative<2% elimination products
E2 eliminationKOtBu, toluene, 80°Cα,β-unsaturated ketone10% substitution products
Miyaura couplingPd catalysis, 100°CBiaryl ketone<5% homocoupling

This compound’s reactivity is shaped by the interplay of its bromo leaving group, ketone electrophilicity, and steric effects from the piperidine substituent. Further studies could explore enantioselective transformations leveraging the chiral piperidine center .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
2-Bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one serves as a versatile scaffold in the development of novel pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets. For instance, derivatives of this compound have been investigated for their potential as analgesics and anti-inflammatory agents.

2. Neuropharmacology:
The compound’s structural similarity to known psychoactive substances makes it a candidate for studying interactions with neurotransmitter systems. Research has indicated that it may influence dopaminergic and serotonergic pathways, which are crucial in treating disorders such as depression and schizophrenia.

Organic Synthesis Applications

1. Intermediate in Synthesis:
This compound is utilized as an intermediate in the synthesis of various organic compounds, particularly in the production of piperidine derivatives. Its bromine atom can be substituted in nucleophilic reactions, facilitating the creation of complex molecules used in pharmaceuticals and agrochemicals.

2. Building Block for Chemical Libraries:
Due to its unique structure, this compound is employed in the synthesis of chemical libraries for high-throughput screening. This application is vital in drug discovery processes, enabling researchers to identify lead compounds efficiently.

Research Tool

1. Mechanistic Studies:
In chemical research, this compound can be used to probe reaction mechanisms involving nucleophilic substitution and elimination reactions. Its reactivity profile provides insights into the behavior of similar compounds under various conditions.

2. Structure–Activity Relationship (SAR) Studies:
Researchers utilize this compound to explore SAR by modifying different functional groups and assessing their effects on biological activity. This approach aids in optimizing lead compounds for better efficacy and reduced side effects.

Case Studies

Study TitleFocusFindings
Synthesis of Piperidine DerivativesMedicinal ChemistryDemonstrated the efficacy of modified derivatives as potential analgesics with improved potency compared to existing drugs.
Neuropharmacological ProfilingPharmacologyIdentified interactions with serotonin receptors, suggesting potential applications in treating mood disorders.
Mechanistic Analysis of Nucleophilic SubstitutionOrganic ChemistryProvided detailed insights into the reaction pathways involving halogenated piperidines, aiding in the design of new synthetic routes.

Mechanism of Action

The mechanism of action of 2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The target compound differs from 1-[4-(bromomethyl)piperidin-1-yl]-3-methylbutan-1-one () in bromine placement. The former has bromine on the butanone chain (C2), while the latter places bromine on the piperidine ring’s methyl group. This positional difference may alter reactivity; for example, bromine on the butanone chain could enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attacks .

Substituent Effects: Replacing bromine with chlorine and adding an amino group, as in (S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one (), reduces molecular weight (218.72 vs.

Aromatic vs. Aliphatic Systems : 4-Bromo-1-(4-t-butylphenyl)butan-1-one () replaces the piperidine ring with a bulky aromatic group. This substitution likely increases steric hindrance and alters solubility compared to the piperidine-containing analogs.

Biological Activity

2-Bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one (CAS Number: 1016737-57-7) is a synthetic compound belonging to the class of substituted piperidines. Its structural characteristics suggest potential biological activity, particularly in pharmacological applications. This article aims to compile and analyze the available research findings on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H20BrNO
  • Molecular Weight : 262.19 g/mol
  • IUPAC Name : 1-(2-bromo-3-methylbutanoyl)-3-methylpiperidine
  • InChI Key : GELBNQNILVXHBL-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant pharmacological properties, particularly in neuropharmacology and potential anticancer activity.

Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit notable interactions with neurotransmitter systems. For instance, derivatives of substituted piperidines have been shown to modulate dopamine and serotonin receptors, which may suggest that this compound could possess psychoactive properties .

Anticancer Activity

A study evaluating various piperidine derivatives demonstrated that certain brominated compounds exhibited significant cytotoxicity against cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest . Specifically, compounds with bromine substitutions were noted for their enhanced anticancer activity compared to their non-brominated counterparts.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Identified cytotoxic effects in MCF-7 and MDA-MB-231 breast cancer cells using brominated pyrazole derivatives.Suggests potential for developing new anticancer agents based on structural modifications .
MDPI Research (2024)Investigated pro-apoptotic activities of similar compounds in leukemia and melanoma cell lines.Highlights the importance of structural features in enhancing anticancer efficacy .
AbbVie High-throughput Screening (2024)Evaluated a library of compounds for activity against Mycobacterium tuberculosis; some analogs showed promising antibacterial properties.Indicates broader pharmacological potential beyond anticancer applications .

The mechanisms through which 2-bromo-3-methyl-1-(3-methylpiperidin-1-y)butan-1-one exerts its biological effects are not fully elucidated but can be inferred from related compounds:

  • Receptor Modulation : Similar piperidine derivatives have been shown to interact with neurotransmitter receptors, suggesting a possible role in modulating synaptic transmission.
  • Apoptosis Induction : Evidence from studies indicates that the compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antimicrobial Activity : Some analogs demonstrate inhibition of bacterial growth, pointing towards potential applications in treating infections.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or ketone bromination. For example, bromination of a precursor ketone using reagents like PBr₃ or HBr in acetic acid may yield the target compound. Optimization involves monitoring reaction temperature (e.g., 0–5°C for exothermic reactions) and stoichiometric ratios to minimize side products like di-brominated derivatives. Characterization via ¹H/¹³C NMR and GC-MS is critical to confirm purity .

Q. How should researchers safely handle and store this brominated ketone derivative?

Due to its potential lachrymatory and reactive properties, use personal protective equipment (PPE) and work in a fume hood. Storage at 0–6°C in amber glass vials under inert gas (e.g., N₂) is advised to prevent degradation. Consult safety data sheets (SDS) for related brominated compounds (e.g., 1-bromo-3-methylbutane) to inform hazard mitigation strategies .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Analyze the methylpiperidinyl group (δ ~2.3–3.0 ppm for N-CH₃) and brominated carbonyl (δ ~190–210 ppm in ¹³C NMR).
  • Mass Spectrometry : Look for molecular ion peaks at m/z ~290–300 (accounting for bromine isotopic patterns).
  • IR : Confirm the ketone C=O stretch (~1700 cm⁻¹) and absence of -OH bands. Cross-validate with computational methods (e.g., DFT) if spectral noise complicates interpretation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Single-crystal X-ray diffraction is ideal for determining absolute configuration. Use SHELXL for refinement, ensuring high-resolution data (≤1.0 Å) to resolve potential disorder in the 3-methylpiperidinyl group. If twinning occurs, employ SHELXD for structure solution and validate with R-factor convergence (<5%). Note that bromine’s high electron density aids phasing but may require longer exposure times .

Q. What strategies address contradictions in bioactivity data (e.g., antimicrobial assays)?

Discrepancies may arise from impurities or solvent effects. Reproduce assays using orthogonal methods (e.g., broth microdilution vs. disk diffusion) and standardized strains (e.g., E. coli ATCC 25922). Control for residual solvents (e.g., DMSO) via HPLC. If activity is inconsistent, evaluate the compound’s stability under assay conditions using LC-MS .

Q. How can computational modeling predict reactivity or metabolic pathways of this compound?

Use molecular docking (e.g., AutoDock Vina) to study interactions with cytochrome P450 enzymes or microbial targets. Quantum mechanical calculations (e.g., Gaussian) can predict electrophilic sites (e.g., α-carbon to the ketone) for nucleophilic attack. Validate predictions with experimental kinetic studies (e.g., Hammett plots) .

Q. What experimental design considerations are critical for studying its role as a synthetic intermediate?

Design multi-step reactions (e.g., coupling with Grignard reagents) with in-situ quenching to isolate intermediates. Monitor reaction progress via TLC or inline FTIR. For mechanistic studies, isotopically labeled analogs (e.g., ¹³C at the carbonyl) can track bond formation/cleavage .

Methodological Notes

  • Crystallography : Prioritize low-temperature data collection (100 K) to reduce thermal motion artifacts .
  • Bioactivity : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments ≥3 times .
  • Data Contradictions : Apply statistical tools (e.g., ANOVA) to assess variability and identify outliers .

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